Cas no 83374-59-8 (rac-trans-Ketoconazole)

rac-trans-Ketoconazole structure
rac-trans-Ketoconazole structure
Product Name:rac-trans-Ketoconazole
Numero CAS:83374-59-8
MF:C26H28Cl2N4O4
MW:531.430924415588
MDL:MFCD27978187
CID:1058485
PubChem ID:12854713
Update Time:2025-10-29

rac-trans-Ketoconazole Proprietà chimiche e fisiche

Nomi e identificatori

    • rac-trans-Ketoconazole
    • R 44319
    • el-1-Acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-iMidazol-1-ylMethyl)-1,3-dioxolan-4-yl]Methoxy]phenyl]piperazine
    • RS 36745
    • trans-1-Acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-iMidazol-1-ylMethyl)-1,3-dioxolan-4-yl]Methoxy]phenyl]piperazine
    • Ketoconazole IMpurity C
    • 1-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
    • Piperazine, 1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, trans- (ZCI)
    • rel-1-Acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine (ACI)
    • trans-Ketoconazole
    • EN300-251596
    • 142128-58-3
    • HMS3869I03
    • rac-1-[4-(4-{[(2R,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one
    • 1-acetyl-4-(4-{[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine
    • Piperazine, 1-acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-
    • (2R,4R)-ketoconazole
    • Piperazine, 1-acetyl-4-(4-(((2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, rel-
    • Piperazine, 1-acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, rel-
    • 3INP7D7XI3
    • RS-36745
    • Ketoconazole, trans-(+/-)-
    • CHEMBL328863
    • BDBM50004441
    • PD086247
    • R-44319
    • (2R,4R)-trans-Ketoconazole
    • UNII-3INP7D7XI3
    • Ketoconazole impurity C [EP]
    • 2EWW9YYR6A
    • CHEBI:48344
    • KETOCONAZOLE IMPURITY C [EP IMPURITY]
    • Piperazine, 1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2R-trans)-
    • Ketoconazole, (2R,4R)-
    • CCG-36052
    • (2R,4R)-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine
    • 83374-59-8
    • Q27121165
    • Piperazine, 1-acetyl-4-(4-((2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, trans-
    • 1-Acetyl-4-(4-(((2RS,4RS)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazine
    • Ketoconazole, trans-
    • MDL: MFCD27978187
    • Inchi: 1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26+/m1/s1
    • Chiave InChI: XMAYWYJOQHXEEK-BVAGGSTKSA-N
    • Sorrisi: C(N1C=NC=C1)[C@@]1(OC[C@@H](COC2C=CC(N3CCN(C(=O)C)CC3)=CC=2)O1)C1C=CC(Cl)=CC=1Cl

Proprietà calcolate

  • Massa esatta: 530.14900
  • Massa monoisotopica: 530.1487608g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 7
  • Complessità: 735
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.3
  • Superficie polare topologica: 69.1Ų

Proprietà sperimentali

  • PSA: 69.06000
  • LogP: 4.20870

rac-trans-Ketoconazole Informazioni sulla sicurezza

rac-trans-Ketoconazole Dati doganali

  • CODICE SA:29349990

rac-trans-Ketoconazole Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
K186010-2.5mg
rac-trans-Ketoconazole
83374-59-8
2.5mg
$ 275.00 2023-09-07
TRC
K186010-10mg
rac-trans-Ketoconazole
83374-59-8
10mg
$ 949.00 2023-09-07
TRC
K186010-25mg
rac-trans-Ketoconazole
83374-59-8
25mg
$ 2064.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-488751-2.5 mg
rac-trans-Ketoconazole,
83374-59-8
2.5 mg
¥3,309.00 2023-07-11
Enamine
EN300-251596-0.05g
rac-1-[4-(4-{[(2R,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one
83374-59-8 95%
0.05g
$56.0 2024-06-19
Enamine
EN300-251596-0.1g
rac-1-[4-(4-{[(2R,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one
83374-59-8 95%
0.1g
$58.0 2024-06-19
Enamine
EN300-251596-0.25g
rac-1-[4-(4-{[(2R,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one
83374-59-8 95%
0.25g
$61.0 2024-06-19
Enamine
EN300-251596-0.5g
rac-1-[4-(4-{[(2R,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one
83374-59-8 95%
0.5g
$63.0 2024-06-19
Enamine
EN300-251596-1.0g
rac-1-[4-(4-{[(2R,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one
83374-59-8 95%
1.0g
$66.0 2024-06-19
Enamine
EN300-251596-2.5g
rac-1-[4-(4-{[(2R,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one
83374-59-8 95%
2.5g
$130.0 2024-06-19

rac-trans-Ketoconazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
1.2 -
Riferimento
Synthesis of diastereomeric ketoconazole analogs
Chapman, David R.; et al, Journal of Heterocyclic Chemistry, 1990, 27(7), 2063-8

Metodo di produzione 2

Condizioni di reazione
Riferimento
Synthesis of an antifungal drug ketoconazole
Yang, Jiqiu; et al, Yiyao Gongye, 1984, (5), 1-4

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
Riferimento
Synthesis of ketoconazole derivatives
Ryu, Jae Chun; et al, Bulletin of the Korean Chemical Society, 2003, 24(4), 460-466

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  40 min, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, rt
3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
Riferimento
Synthesis of ketoconazole derivatives
Ryu, Jae Chun; et al, Bulletin of the Korean Chemical Society, 2003, 24(4), 460-466

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrazine
2.1 Reagents: Nitrous acid
3.1 -
Riferimento
Synthesis of an antifungal drug ketoconazole
Yang, Jiqiu; et al, Yiyao Gongye, 1984, (5), 1-4

Metodo di produzione 6

Condizioni di reazione
1.1 -
2.1 Reagents: Hydrazine
3.1 Reagents: Nitrous acid
4.1 -
Riferimento
Synthesis of an antifungal drug ketoconazole
Yang, Jiqiu; et al, Yiyao Gongye, 1984, (5), 1-4

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
Riferimento
Synthesis of ketoconazole derivatives
Ryu, Jae Chun; et al, Bulletin of the Korean Chemical Society, 2003, 24(4), 460-466

Metodo di produzione 8

Condizioni di reazione
Riferimento
Synthesis of an antifungal drug ketoconazole
Yang, Jiqiu; et al, Yiyao Gongye, 1984, (5), 1-4

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Nitrous acid
2.1 -
Riferimento
Synthesis of an antifungal drug ketoconazole
Yang, Jiqiu; et al, Yiyao Gongye, 1984, (5), 1-4

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: 2-Pyrrolidone ;  8 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  40 min, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, rt
4.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
Riferimento
Synthesis of ketoconazole derivatives
Ryu, Jae Chun; et al, Bulletin of the Korean Chemical Society, 2003, 24(4), 460-466

Metodo di produzione 11

Condizioni di reazione
1.1 -
2.1 -
3.1 Reagents: Hydrazine
4.1 Reagents: Nitrous acid
5.1 -
Riferimento
Synthesis of an antifungal drug ketoconazole
Yang, Jiqiu; et al, Yiyao Gongye, 1984, (5), 1-4

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  10 h, 150 °C
2.1 Solvents: 2-Pyrrolidone ;  8 h, reflux
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  40 min, rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, rt
5.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
Riferimento
Synthesis of ketoconazole derivatives
Ryu, Jae Chun; et al, Bulletin of the Korean Chemical Society, 2003, 24(4), 460-466

rac-trans-Ketoconazole Raw materials

rac-trans-Ketoconazole Preparation Products

Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen